3-amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C15H15F2N5OS and its molecular weight is 351.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide (hereafter referred to as DFMP) is a synthetic derivative of thienopyridine and pyrazole scaffolds, which have garnered attention in medicinal chemistry for their diverse biological activities, particularly in anticancer and anti-inflammatory domains. This article reviews the biological activity of DFMP, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H15F2N5OS
- Molecular Weight : 351.37 g/mol
- CAS Number : [Not provided in search results]
Anticancer Activity
DFMP has shown promising anticancer properties across various studies:
- Cell Proliferation Inhibition : DFMP's derivatives have been tested against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. One study reported that certain derivatives exhibited significant inhibition of cell proliferation with IC50 values in the low micromolar range (0.08–12.07 mM) .
- Mechanism of Action : The compound acts as a potent inhibitor of tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. Docking simulations have suggested that DFMP binds to the colchicine site on tubulin, disrupting microtubule dynamics critical for mitosis .
- Selectivity and Toxicity : Notably, DFMP demonstrated selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index .
Anti-inflammatory Activity
DFMP has also been investigated for its anti-inflammatory effects:
- Inhibition of Cytokine Release : DFMP derivatives have been shown to inhibit LPS-induced TNF-alpha release in vitro and in vivo, pointing to their potential use in treating inflammatory conditions .
- Neuroprotective Effects : In models of neuroinflammation, DFMP has been reported to reduce microglial activation and astrocyte proliferation, suggesting its utility in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Research into the SAR of DFMP has revealed that modifications at specific positions on the pyrazole ring significantly influence biological activity:
- Substituents at position N1 of the pyrazole have been shown to affect both anticancer and anti-inflammatory activities. For instance, compounds with bulky or electron-withdrawing groups at this position exhibited enhanced activity compared to their unsubstituted counterparts .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of DFMP against various tumor cell lines using MTT assays. The results indicated that DFMP significantly inhibited proliferation in HepG2 and HeLa cells with growth percentages of 54.25% and 38.44%, respectively, while showing minimal toxicity to normal cells .
Study 2: Anti-inflammatory Mechanism
In another investigation focused on neuroinflammation, DFMP was administered to LPS-injected mice models. The compound successfully reduced markers of inflammation and improved behavioral outcomes related to cognitive function .
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 (μM) | Observations |
---|---|---|---|
Anticancer | HepG2 | 0.08 - 12.07 | Significant inhibition of cell proliferation |
Anticancer | HeLa | Not specified | Selective toxicity towards cancer cells |
Anti-inflammatory | LPS-injected mice | Not specified | Reduced microglial activation |
属性
IUPAC Name |
3-amino-6-(difluoromethyl)-4-(1-ethyl-3-methylpyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5OS/c1-3-22-5-8(6(2)21-22)7-4-9(13(16)17)20-15-10(7)11(18)12(24-15)14(19)23/h4-5,13H,3,18H2,1-2H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJCFHSGUTXBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。